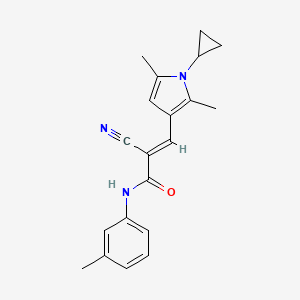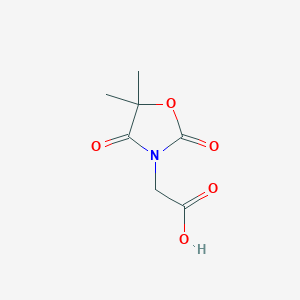
(5,5-Dimethyl-2,4-dioxo-oxazolidin-3-yl)-acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-(5,5-dimethyl-2,4-dioxo-oxazolidin-3-yl)-benzoic acid is a related compound . It has a molecular formula of C12H11NO5 and a molecular weight of 249.21900 .
Molecular Structure Analysis
The molecular structure of 4-(5,5-dimethyl-2,4-dioxo-oxazolidin-3-yl)-benzoic acid consists of a benzene ring attached to an oxazolidine ring, which is a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom .Physical And Chemical Properties Analysis
The related compound, 4-(5,5-dimethyl-2,4-dioxo-oxazolidin-3-yl)-benzoic acid, has a melting point of 237 - 238 °C .Scientific Research Applications
Synthesis and Biological Applications
Anti-inflammatory Agents : A study by Nikalje et al. (2015) demonstrated the synthesis of novel compounds related to (5,5-Dimethyl-2,4-dioxo-oxazolidin-3-yl)-acetic acid for potential anti-inflammatory applications. These compounds showed promising anti-inflammatory activity in both in vitro and in vivo models, highlighting their potential in developing new therapeutic agents Nikalje, A. P., Hirani, N., & Nawle, R. (2015). African Journal of Pharmacy and Pharmacology.
Organic Synthesis Methodologies : Research into improving synthesis techniques for oxazolidinone derivatives, which are closely related to this compound, has been reported. For instance, Tavernier et al. (2010) developed a convenient preparation method for 3H-1,3-Oxazol-2-One and its N-formyl derivative, contributing to the ease of synthesis and application of these compounds in various chemical processes Tavernier, D., Damme, S. V., Ricquier, P., & Anteunis, M. (2010). Bulletin des Sociétés Chimiques Belges.
Chemotherapeutic Research
- Novel Chemotherapeutic Tools : A 2023 study by Pellei et al. explored the use of silver complexes based on ester derivatives of bis(pyrazol-1-yl)acetate ligands for targeting Thioredoxin Reductase (TrxR), showing significant in vitro antitumor activity. This research demonstrates the potential of structurally related compounds to this compound in cancer therapy, especially in the management of small-cell lung carcinoma (SCLC) Pellei, M., Santini, C., Bagnarelli, L., Caviglia, M., Sgarbossa, P., De Franco, M., Zancato, M., Marzano, C., & Gandin, V. (2023). International Journal of Molecular Sciences.
properties
IUPAC Name |
2-(5,5-dimethyl-2,4-dioxo-1,3-oxazolidin-3-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO5/c1-7(2)5(11)8(3-4(9)10)6(12)13-7/h3H2,1-2H3,(H,9,10) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCNHBQAWUBROPD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(=O)N(C(=O)O1)CC(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

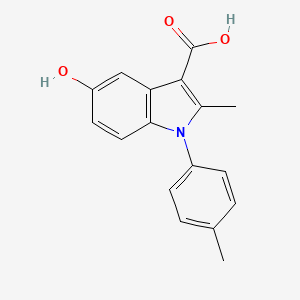
![5-(2-Ethoxyethyl)-8-(4-ethoxyphenyl)-1,3-dimethylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2546371.png)
![1-(2-Chlorophenyl)-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea](/img/structure/B2546372.png)
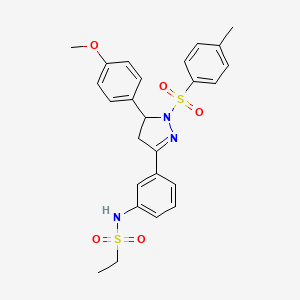
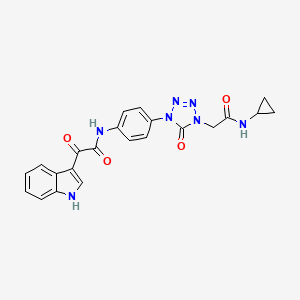

![2-Chloro-N-[(5-chlorothiophen-2-yl)methyl]-N-(3-methoxypropyl)acetamide](/img/structure/B2546376.png)
![2-(3-oxo-3-(4-phenylpiperazin-1-yl)propyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2546377.png)
![(1R,5S)-8-((2-ethoxyphenyl)sulfonyl)-8-azabicyclo[3.2.1]oct-2-ene](/img/structure/B2546380.png)




